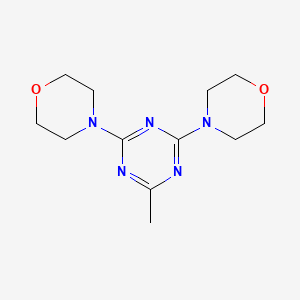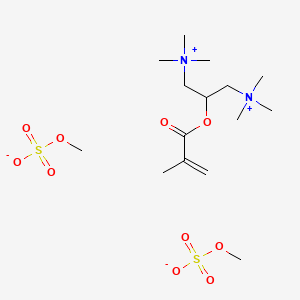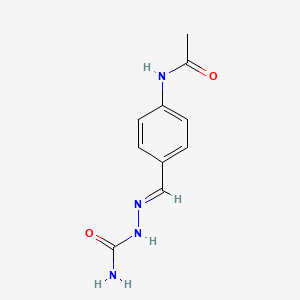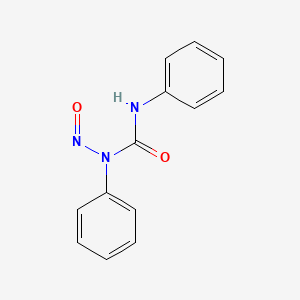
4-Nitrophenol-UL-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenol-UL-14C is a radiolabeled compound with the chemical formula 4-NO2^14C6H4OH. It is a derivative of 4-nitrophenol, where the carbon-14 isotope is uniformly labeled throughout the molecule. This compound is widely used in scientific research due to its unique properties, which allow for the tracing and analysis of biochemical pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenol-UL-14C typically involves the nitration of uniformly labeled phenol-UL-14C. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of radioactive materials and requires specialized equipment to ensure safety and compliance with regulatory standards. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and specific activity.
化学反応の分析
Types of Reactions: 4-Nitrophenol-UL-14C undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Aminophenol-UL-14C.
Oxidation: 4-Nitroquinone-UL-14C.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Nitrophenol-UL-14C is extensively used in scientific research due to its radiolabeling, which allows for the tracking of molecular interactions and pathways. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme activity and substrate specificity.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in environmental studies to monitor the degradation of pollutants and in the development of new catalytic processes.
作用機序
The mechanism of action of 4-Nitrophenol-UL-14C involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for enzymes that catalyze the reduction or oxidation of the nitro or hydroxyl groups. The radiolabeling allows for the precise tracking of these interactions and the identification of intermediate and final products.
類似化合物との比較
4-Nitrophenol-UL-14C can be compared with other radiolabeled phenolic compounds, such as:
2-Nitrophenol-UL-14C: Differing in the position of the nitro group, which affects its reactivity and applications.
4-Nitroaniline-UL-14C: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
4-Hydroxybenzaldehyde-UL-14C: The aldehyde group provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its specific labeling and the combination of the nitro and hydroxyl groups, which make it a versatile tool in various fields of research.
特性
分子式 |
C6H5NO3 |
|---|---|
分子量 |
151.064 g/mol |
IUPAC名 |
4-nitro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChIキー |
BTJIUGUIPKRLHP-YROCTSJKSA-N |
異性体SMILES |
[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)





![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

